molecular formula C14H22ClNO2 B3115611 Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl CAS No. 2102412-67-7

Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl

Cat. No. B3115611
CAS RN: 2102412-67-7
M. Wt: 271.78
InChI Key: ZEQZLWUOBCLHCP-UHFFFAOYSA-N
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Description

Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl is a chemical compound with the molecular formula C14H22ClNO2 . It is also known as MTMP.


Molecular Structure Analysis

The molecular weight of this compound is 271.78 . The structure of similar compounds can be analyzed using spectroscopic techniques such as NMR, IR, and MS .


Physical And Chemical Properties Analysis

This compound is a compound with the molecular formula C14H22ClNO2 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Chemical Recycling of Polyethylene Terephthalate (PET)

This study discusses the chemical recycling of PET, highlighting techniques such as hydrolysis and glycolysis to recover and repurpose materials. The research demonstrates the potential for chemical compounds to facilitate recycling processes, contributing to sustainability efforts and the conservation of petrochemical products (Karayannidis & Achilias, 2007).

Microbial Catabolism of Herbicides

Research on the microbial degradation of aryloxyphenoxy-propionate herbicides sheds light on the environmental behavior and biodegradation pathways of chemical compounds. This study highlights the role of microbial resources and enzymes in breaking down contaminants, indicating potential applications in bioremediation and environmental protection (Zhou et al., 2018).

Phase Behavior and Applications of Ionic Liquids

Investigations into the phase behavior of ionic liquids with various solutes reveal their potential applications in electrochemical technologies and solvent systems. The study underscores the versatility of ionic liquids in facilitating chemical reactions and processes, which could be relevant to the study and application of "Ethyl 2-methylaminomethyl-3-P-tolyl-propionate hcl" (Visak et al., 2014).

Biodegradation of Ethyl Tert-Butyl Ether

This review summarizes knowledge on the biodegradation and fate of ethyl tert-butyl ether in soil and groundwater, offering insights into the microbial degradation of chemical compounds. Understanding these processes can inform the environmental management of similar compounds (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-17-14(16)13(10-15-3)9-12-7-5-11(2)6-8-12;/h5-8,13,15H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQZLWUOBCLHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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